- Synthesis of Benzyllithiums: study of their reactivity vis-a-vis carbon-carbon double bonds, 1991, , ,

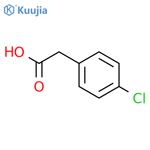

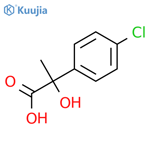

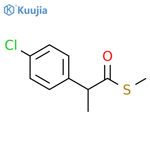

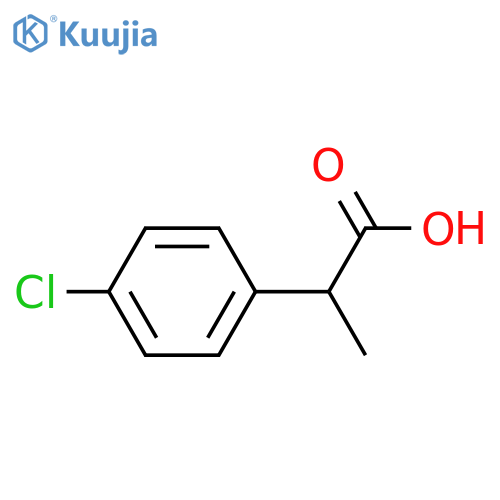

Cas no 938-95-4 (2-(4-Chlorophenyl)propanoic acid)

938-95-4 structure

Produktname:2-(4-Chlorophenyl)propanoic acid

2-(4-Chlorophenyl)propanoic acid Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- DL-2-(4-chlorophenyl)propan-oic acid

- 4-Chloro-alpha-methylphenylacetic acid

- 2-(p-Chlorophenyl)propionic acid

- 4-chloromethyl phenylacetic acid

- 2-(4-Chlorophenyl)propanoic acid

- 2-(4-Chlorophenyl)propionic acid

- 4-(Chlormethyl)Phenylacetic Acid

- P-CHLORO-ALPHA-METHYLPHENYLACETIC ACID

- (R,S)-2-(4'-chlorophenyl) propionic acid

- (R,S)-2-(p-chlorophenyl)-propionic acid

- DL-2-(4-Chlorophenyl)propanoic acid

- DL-4-Chloro-alpha-methylphenylacetic acid

- YOZILQVNIWNPFP-UHFFFAOYSA-N

- 4-Chloro-a-methyl-benzeneacetic acid

- dl-p-Chloro-.alpha.-methylphenylacetic acid

- Benzeneacetic acid, 4-chloro-.alpha.-methyl-

- 2-(4-Chloro-phenyl)-propionic acid

- (4-CHLOROMETHYLPHENYL)ACETIC ACID

- (?)-p-Chlorohydratropic acid

- YOZILQVNIWNPFP-UH

- 4-Chloro-α-methylbenzeneacetic acid (ACI)

- Hydratropic acid, p-chloro- (6CI, 7CI, 8CI)

- (±)-2-(4-Chlorophenyl)propionic acid

- (±)-2-(p-Chlorophenyl)propionic acid

- 4-Chloro-α-methylphenylacetic acid

- p-Chloro-α-methylphenylacetic acid

- 938-95-4

- 4-Chloro-alpha-methylphenylaceticacid

- TS-02573

- DB-057445

- Z982129848

- BBL103835

- DL-4-Chloro-alpha-methylphenylacetic acid, 96%

- MFCD00044670

- p-chloro(alpha-methyl)phenylacetic acid

- 2-(4-chlorophenyl) propanoic acid

- EN300-114385

- AKOS005207114

- 2-(4-chlorophenyl)-propionic acid

- EINECS 213-351-1

- InChI=1/C9H9ClO2/c1-6(9(11)12)7-2-4-8(10)5-3-7/h2-6H,1H3,(H,11,12)

- .alpha.-(p-Chlorophenyl)propionic acid

- NS00041918

- DL-4-Chloro-alpha-Methyl Phenylacetic Acid

- YOZILQVNIWNPFP-UHFFFAOYSA-

- 2-(4-Chlorophenyl)propanoic Acid (>90%)

- CS-0135780

- DTXSID10912625

- p-Chloro-.alpha.-methylphenylacetic acid

- STL557645

- SY347515

- SCHEMBL121108

- DL-4-Chloro- alpha -methylphenylacetic acid

- MFCD20638480

- a-(p-chlorophenyl)propionic acid

- 4-Chloro-.alpha.-methylphenylacetic acid

-

- MDL: MFCD00044670

- Inchi: 1S/C9H9ClO2/c1-6(9(11)12)7-2-4-8(10)5-3-7/h2-6H,1H3,(H,11,12)

- InChI-Schlüssel: YOZILQVNIWNPFP-UHFFFAOYSA-N

- Lächelt: O=C(C(C)C1C=CC(Cl)=CC=1)O

- BRN: 2328710

Berechnete Eigenschaften

- Genaue Masse: 184.02900

- Monoisotopenmasse: 184.029107

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 1

- Anzahl der Akzeptoren für Wasserstoffbindungen: 2

- Schwere Atomanzahl: 12

- Anzahl drehbarer Bindungen: 2

- Komplexität: 162

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 1

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- Oberflächenladung: 0

- Topologische Polaroberfläche: 37.3

- Tautomerzahl: nichts

- XLogP3: 2.5

Experimentelle Eigenschaften

- Farbe/Form: Solid

- Dichte: 1.263

- Schmelzpunkt: 57-61 °C

- Siedepunkt: 121-126 °C/0.2 mmHg

- Flammpunkt: 121-126°C/0.2mm

- Brechungsindex: 1.565

- Wasserteilungskoeffizient: Löslich in Wasser.

- PSA: 37.30000

- LogP: 2.52810

- Löslichkeit: Nicht bestimmt

- Dampfdruck: 0.0±0.7 mmHg at 25°C

2-(4-Chlorophenyl)propanoic acid Sicherheitsinformationen

-

Symbol:

- Signalwort:Danger

- Gefahrenhinweis: H301-H317-H319

- Warnhinweis: P280-P301+P310-P305+P351+P338

- Transportnummer gefährlicher Stoffe:UN 2811 6.1/PG 3

- WGK Deutschland:3

- Code der Gefahrenkategorie: 22-36-43

- Sicherheitshinweise: S26-S36/37

-

Identifizierung gefährlicher Stoffe:

- Risikophrasen:R36/37/38

- Lagerzustand:Room temperature

2-(4-Chlorophenyl)propanoic acid Zolldaten

- HS-CODE:2916399090

- Zolldaten:

China Zollkodex:

2916399090Übersicht:

29969090 Andere aromatische Monocarbonsäuren. MwSt:17,0%Steuerrückerstattungssatz:9.0% Regulierungsbedingungen:nichtsMFN-Tarif:6.5% Allgemeintarif:30.0%

Deklarationselemente:

Produktname, Inhalt der KomponentenAcrylsäure\Acrylate oder Ester müssen klar verpackt werden

Zusammenfassung:

2916399090 andere aromatische Monocarbonsäuren, ihre Anhydride, Halogenide, Peroxide, Peroxysäuren und ihre Derivate MwSt:17,0% Steuerermäßigung:9,0% Aufsichtsbedingungen:keineMFN-Tarif:6.5% General tariff:30.0%

2-(4-Chlorophenyl)propanoic acid Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| AstaTech | 11021-1/G |

2-(4-CHLOROPHENYL)PROPANOIC ACID |

938-95-4 | 97% | 1g |

$29 | 2023-09-18 | |

| Enamine | EN300-114385-0.1g |

2-(4-chlorophenyl)propanoic acid |

938-95-4 | 95.0% | 0.1g |

$19.0 | 2025-03-21 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1206420-25g |

2-(4-Chlorophenyl)propanoic acid |

938-95-4 | 98% | 25g |

¥2152.00 | 2024-04-24 | |

| Key Organics Ltd | TS-02573-10MG |

2-(4-chlorophenyl)propanoic acid |

938-95-4 | >97% | 10mg |

£63.00 | 2025-02-09 | |

| AstaTech | 11021-25/G |

2-(4-CHLOROPHENYL)PROPANOIC ACID |

938-95-4 | 97% | 25g |

$299 | 2023-09-18 | |

| TRC | C381825-500mg |

2-(4-Chlorophenyl)propanoic Acid |

938-95-4 | 500mg |

$ 109.00 | 2023-09-08 | ||

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 650714-5G |

2-(4-Chlorophenyl)propanoic acid |

938-95-4 | 5g |

¥1348.28 | 2023-12-01 | ||

| abcr | AB178124-5 g |

4-Chloro-alpha-methylphenylacetic acid, 97%; . |

938-95-4 | 97% | 5 g |

€99.30 | 2023-07-20 | |

| Chemenu | CM279365-100g |

2-(4-Chlorophenyl)propanoic acid |

938-95-4 | 95+% | 100g |

$647 | 2021-06-16 | |

| Apollo Scientific | OR951001-5g |

4-Chloro-alpha-methylphenylacetic acid |

938-95-4 | 96% | 5g |

£150.00 | 2025-02-20 |

2-(4-Chlorophenyl)propanoic acid Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran

Referenz

Herstellungsverfahren 2

Reaktionsbedingungen

1.1 Reagents: Potassium hydroxide Solvents: Methanol , Water ; rt; 3 h, 85 °C

1.2 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Hydrochloric acid Solvents: Water

Referenz

- Pyrethroid compound and hair growth composition thereby, Japan, , ,

Herstellungsverfahren 3

Reaktionsbedingungen

1.1 Reagents: Dimethyl sulfoxide , Acetic anhydride

Referenz

- The oxidation of aldehyde bisulfite adducts to carboxylic acids and their derivatives with dimethyl sulfoxide and acetic anhydride, Tetrahedron Letters, 1986, 27(34), 3995-8

Herstellungsverfahren 4

Reaktionsbedingungen

1.1 Reagents: Sodium hydroxide Solvents: Methanol , Tetrahydrofuran , Water ; 8 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, rt

Referenz

- Preparation of azabicyclo[3.2.1]octanyl derivatives and diazepine derivatives, especially tropine, atropine and nortropine derivatives and pirenzepines, as muscarinic receptor modulators for treating ocular disorders, World Intellectual Property Organization, , ,

Herstellungsverfahren 5

Reaktionsbedingungen

1.1 Reagents: Acetic anhydride , Lithium chloride Catalysts: Palladium chloride , Diphenyl(2′,4′,6′-trimethoxy[1,1′-biphenyl]-2-yl)phosphine Solvents: 1,4-Dioxane ; 24 h, 70 °C

Referenz

- Pd-Catalyzed Regioselective Branched Hydrocarboxylation of Terminal Olefins with Formic Acid, Organic Letters, 2022, 24(3), 886-891

Herstellungsverfahren 6

Reaktionsbedingungen

1.1 Catalysts: 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile Solvents: Dimethylformamide ; 5 min, rt

1.2 Catalysts: Triisopropylsilanethiol ; rt → 0 °C; 24 h, 0 °C

1.2 Catalysts: Triisopropylsilanethiol ; rt → 0 °C; 24 h, 0 °C

Referenz

- Photocarboxylation of Benzylic C-H Bonds, Journal of the American Chemical Society, 2019, 141(29), 11393-11397

Herstellungsverfahren 7

Reaktionsbedingungen

1.1 Reagents: Butyllithium , Diisopropylethylamine Solvents: Tetrahydrofuran , Hexane ; 0 °C → rt; 30 min, rt; rt → -15 °C

1.2 -15 °C; 1 h, -15 °C

1.3 overnight, -15 °C → rt

1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 1

1.2 -15 °C; 1 h, -15 °C

1.3 overnight, -15 °C → rt

1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 1

Referenz

- Functionalization of α-C(sp3)-H Bonds in Amides Using Radical Translocating Arylating Groups, Angewandte Chemie, 2021, 60(7), 3561-3565

Herstellungsverfahren 8

Herstellungsverfahren 9

Reaktionsbedingungen

1.1 Reagents: p-Toluenesulfonic acid , Lithium chloride , Water Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Methyl ethyl ketone

1.2 -

1.2 -

Referenz

- Carbonylation of Vinyl Aromatics: Convenient Regioselective Synthesis of 2-Arylpropanoic Acids, Organic Letters, 1999, 1(3), 459-461

Herstellungsverfahren 10

Reaktionsbedingungen

1.1 Reagents: Acetic anhydride , Lithium chloride Catalysts: Palladium chloride , Diphenyl(2′,4′,6′-trimethoxy[1,1′-biphenyl]-2-yl)phosphine Solvents: 1,4-Dioxane ; 24 h, 70 °C

Referenz

- Method for preparing branched carboxylic acid compound with palladium chloride as catalyst, China, , ,

Herstellungsverfahren 11

Reaktionsbedingungen

1.1 Reagents: Water Solvents: Water

Referenz

- Reductive desulfonylation of 2-aryl-2-benzysulfonylacetates and -propionates with sodium amalgam. A new synthesis of 2-arylacetic and 2-arylpropionic acids, Chemical & Pharmaceutical Bulletin, 1983, 31(3), 883-6

Herstellungsverfahren 12

Reaktionsbedingungen

1.1 Solvents: Water ; 16 h, pH 8, 30 °C

Referenz

- Enantioselective hydrolysis of racemic ibuprofen amide to S-(+)-ibuprofen by Rhodococcus AJ270, Enzyme and Microbial Technology, 1999, 24, 160-163

Herstellungsverfahren 13

Reaktionsbedingungen

1.1 Reagents: Potassium hydroxide Solvents: Acetone , Water

1.2 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Hydrochloric acid Solvents: Water

Referenz

- An interesting synthetic application of S-alkyl (aryl)bis(alkylsulfanyl)thioacetates: general procedure for the preparation of (±)-α-arylpropionic acids, Synthesis, 2002, (7), 921-927

Herstellungsverfahren 14

Reaktionsbedingungen

1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 5 h, reflux

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 7.5 - 8.5; pH 1 - 2

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 7.5 - 8.5; pH 1 - 2

Referenz

- Application of propiophenone rearrangement by 1,2-aryl shift in poly[styrene(iodosodiacetate)], Huaxue Shiji, 2006, 28(7), 426-428

Herstellungsverfahren 15

Reaktionsbedingungen

1.1 Reagents: Hydrochloric acid Catalysts: Molybdovanadophosphoric acid (H5PMo10V2O40) , Dichlorobis(triphenylphosphine)palladium Solvents: Tetrahydrofuran , Water

1.2 16 h, 600 psi, 80 °C

1.2 16 h, 600 psi, 80 °C

Referenz

- Effect of heteropoly acids on the hydrocarboxylation of styrene: comparative study on hydrocarboxylation and hydroesterification reactions, Reaction Kinetics and Catalysis Letters, 2002, 77(2), 227-236

Herstellungsverfahren 16

Reaktionsbedingungen

1.1 Reagents: Hexamethylphosphoramide , Lithium diisopropylamide Solvents: Tetrahydrofuran , Hexane ; 2 min, -78 °C

1.2 Solvents: Tetrahydrofuran ; -78 °C → 23 °C; 45 min, 23 °C; 23 °C → 50 °C; 5 min, 50 °C; 50 °C → 0 °C

1.3 0 °C → 23 °C; 30 min, 23 °C

1.4 Reagents: Hydrochloric acid Solvents: Water ; acidified

1.2 Solvents: Tetrahydrofuran ; -78 °C → 23 °C; 45 min, 23 °C; 23 °C → 50 °C; 5 min, 50 °C; 50 °C → 0 °C

1.3 0 °C → 23 °C; 30 min, 23 °C

1.4 Reagents: Hydrochloric acid Solvents: Water ; acidified

Referenz

- Preparation of N-[3-(2-pyridyloxy or phenoxy)propyl]benzylamine derivatives as modulating agents for liver X receptors (LXR), World Intellectual Property Organization, , ,

Herstellungsverfahren 17

Reaktionsbedingungen

1.1 Reagents: Lithium hydroxide Solvents: Methanol , Tetrahydrofuran , Water ; overnight, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified

Referenz

- Preparation of triazolopyrimidine derivatives and analogs as AXL receptor tyrosine kinase function inhibitors, World Intellectual Property Organization, , ,

Herstellungsverfahren 18

Reaktionsbedingungen

1.1 Reagents: Triethylamine , Oxygen Catalysts: Nickel monoxide , Nickel , Tris(2,2′-bipyridyl)ruthenium(II) chloride Solvents: Dimethylacetamide ; 24 h, rt

Referenz

- Nickel/Nickel Oxide in Combination with a Photoredox Catalyst for the Reductive Carboxylation of Unsaturated Hydrocarbons with CO2 under Visible-Light Irradiation, ACS Sustainable Chemistry & Engineering, 2019, 7(13), 11313-11322

Herstellungsverfahren 19

Reaktionsbedingungen

1.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1)

Referenz

- Preparation of co-dimers of styrene and p-chlorostyrene with regulated monomer sequences using phosphates, Polymer Bulletin (Berlin, 1983, 9(10-11), 487-94

Herstellungsverfahren 20

Reaktionsbedingungen

1.1 Reagents: Titanium tetrachloride , Lithium aluminum hydride Solvents: Tetrahydrofuran

1.2 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Hydrochloric acid Solvents: Water

Referenz

- A new method for the preparation of 2-arylpropionic acids using low-valent titanium, Tetrahedron Letters, 1993, 34(49), 7973-4

2-(4-Chlorophenyl)propanoic acid Raw materials

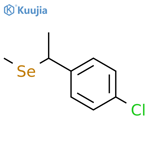

- Benzene, 1-chloro-4-[1-(methylseleno)ethyl]-

- 1-(4-chlorophenyl)ethan-1-one

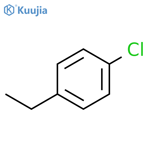

- 1-Chloro-4-ethylbenzene

- Benzeneacetic acid, 4-chloro-α-methyl-α-[(phenylmethyl)sulfonyl]-, phenylmethyl ester

- 2-(4-chlorophenyl)-2-hydroxypropanoic Acid

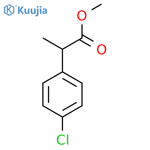

- Methyl 4-Chloro-a-methyl-benzeneacetate

- Benzeneacetamide, 4-chloro-α-methyl-

- 4-Chlorophenylacetic acid

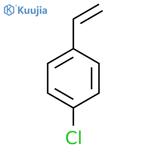

- p-Chlorostyrene

- Benzene, 1-chloro-4-(1-methyl-3-phenyl-2-propenyl)-

- Benzeneethanethioic acid, 4-chloro-α-methyl-, S-methyl ester

2-(4-Chlorophenyl)propanoic acid Preparation Products

2-(4-Chlorophenyl)propanoic acid Verwandte Literatur

-

1. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974

-

Angelos B. Canaj,Mukesh Kumar Singh,Emma Regincós Marti,Claire Wilson,Oscar Céspedes,Gopalan Rajaraman,Mark Murrie Chem. Commun., 2019,55, 5950-5953

-

5. Book reviews

Related Articles

-

Hydrazinsäure-Sulfat (Natriumsalz): Eine neue Perspektive in der chemischen Biopharmazie Die chemisc……Jun 17, 2025

-

Synthesis und biologische Aktivität von 4'-Methylbiphenyl-2-carbonitril: Ein vielseitiges Scaffold i……Jun 17, 2025

-

4-Fluoracetonphenon: Ein neuer Ansatz in der chemischen Biopharmazie Die chemische Biopharmazie steh……Jun 17, 2025

-

Cefuroximsäure-Natrium: Ein Schlüsselzutat in der modernen Antibiotikatherapie Im Kampf gegen bakter……Jun 17, 2025

-

Der Einfluss von Dimethicon auf die Pharmakokinetik von Arzneistoffen: Ein Überblick über aktuelle F……Jun 17, 2025

938-95-4 (2-(4-Chlorophenyl)propanoic acid) Verwandte Produkte

- 1214319-92-2(Azido-PEG8-acid)

- 1807027-59-3(Ethyl 3-bromo-4-chloromethyl-2-cyanophenylacetate)

- 1494984-48-3(1-(2-fluorophenyl)but-3-en-2-amine)

- 2137691-06-4(Pyrimidine, 4-chloro-2-cyclobutyl-6-(difluoromethyl)-)

- 895259-97-9(methyl 3-(2-methylphenyl)sulfamoylthiophene-2-carboxylate)

- 1361739-17-4(4-(Aminomethyl)-5-methyl-2-(trifluoromethoxy)pyridine-3-acetic acid)

- 1256391-71-5(Ethyl 5-oxa-6-azaspiro[3.4]octane-7-carboxylate)

- 2171597-99-0(1-(2-Ethoxyacetyl)azetidine-2-carboxamide)

- 1226154-60-4(2-amino-2-4-(dimethylamino)phenylethan-1-ol)

- 1261967-36-5(5-Fluoro-2-(4-fluoro-3-methoxyphenyl)benzoic acid)

Empfohlene Lieferanten

Suzhou Senfeida Chemical Co., Ltd

(CAS:938-95-4)(4-CHLOROMETHYLPHENYL)ACETIC ACID

Reinheit:99.9%

Menge:200kg

Preis ($):Untersuchung

Amadis Chemical Company Limited

(CAS:938-95-4)2-(4-Chlorophenyl)propanoic acid

Reinheit:99%

Menge:25g

Preis ($):265.0